molecular formula C10H6N2O3S B13228524 4-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde

4-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde

Cat. No.: B13228524
M. Wt: 234.23 g/mol
InChI Key: SGGUGGJQEUJDKD-UHFFFAOYSA-N
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Description

4-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde is a high-purity heterocyclic compound that serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research. Its structure features an electron-withdrawing nitro group on the pyridine ring and a formyl group on the thiophene ring, making it a valuable bifunctional building block for constructing complex molecular architectures. The primary research value of this compound lies in its application as a key precursor in metal-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction, for synthesizing novel conjugated systems . The aldehyde functionality is highly reactive, readily undergoing condensation with amines to form Schiff bases, oxidation to carboxylic acids, or reduction to alcohols, providing multiple avenues for diversification . Furthermore, the nitro group can be selectively reduced to a reactive amine, yielding 4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, a crucial intermediate for further functionalization via amidation or other reactions . From a pharmacological perspective, thiophene-based compounds are recognized as privileged scaffolds in drug discovery, with numerous FDA-approved drugs across therapeutic classes such as anti-inflammatory, antimicrobial, and anticancer agents . Similarly, nitropyridine derivatives are extensively studied as precursors to bioactive molecules and inhibitors for various enzymes . This compound, therefore, holds significant interest for researchers developing new therapeutic candidates, particularly within anti-infective and oncology research, where such molecular frameworks are prevalent . Its properties also make it a candidate for exploration in material science, including the development of organic semiconductors and optoelectronic materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H6N2O3S

Molecular Weight

234.23 g/mol

IUPAC Name

4-(6-nitropyridin-3-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H6N2O3S/c13-5-9-3-8(6-16-9)7-1-2-10(11-4-7)12(14)15/h1-6H

InChI Key

SGGUGGJQEUJDKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CSC(=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The most widely reported and effective method for synthesizing 4-(6-nitropyridin-3-yl)thiophene-2-carbaldehyde involves the Suzuki-Miyaura cross-coupling reaction between thiophene-2-carbaldehyde boronic acid/ester and 6-nitropyridin-3-yl halide or vice versa.

Reaction Conditions
Parameter Typical Conditions
Catalyst Palladium complexes (e.g., Pd(PPh3)4, PdCl2(dtbpf))
Base Triethylamine (TEA), potassium carbonate (K2CO3)
Solvent Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or water/organic solvent mixtures
Temperature Ambient to reflux (25–100 °C)
Reaction Time 2–16 hours
Example Procedure
  • A mixture of 3-bromo-6-nitropyridine (1 equiv), thiophene-2-carbaldehyde boronic acid (1.2 equiv), and base (3 equiv) is dissolved in DMF.
  • Palladium catalyst (5 mol%) is added under inert atmosphere.
  • The reaction mixture is stirred at 80 °C for 8 hours.
  • Upon completion (monitored by TLC or UPLC-MS), the mixture is cooled, diluted with water, and extracted with ethyl acetate.
  • The organic layer is washed, dried, and concentrated.
  • The crude product is purified by column chromatography to yield the target aldehyde in 70–80% yield.

This method is supported by the Royal Society of Chemistry's supplementary data on similar heteroaryl coupling reactions, demonstrating efficient coupling of pyridine and thiophene derivatives with good yields and purity.

Direct C-H Activation and Functionalization

Emerging methods involve direct C-H activation of thiophene derivatives followed by coupling with nitropyridine partners. These methods avoid prefunctionalization steps but require specialized catalysts and conditions.

  • Transition metal catalysts such as palladium or rhodium complexes facilitate direct arylation.
  • Reaction conditions often include polar solvents, elevated temperatures, and additives such as silver salts.

While promising, these methods are less commonly applied for this specific compound due to the sensitivity of the aldehyde group and the nitro substituent.

Alternative Synthetic Routes

Other routes include:

  • Nucleophilic aromatic substitution (SNAr) on halogenated nitropyridines with thiophene nucleophiles, though this is less common due to the low nucleophilicity of thiophene.
  • Stille coupling using organostannane derivatives of thiophene or pyridine, but this involves toxic reagents and is less favored.

Optimization Parameters and Yield Analysis

Effect of Solvent and Base

  • Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) enhance solubility and reaction rates.
  • Bases such as triethylamine or potassium carbonate facilitate deprotonation and catalyst turnover.

Catalyst Loading and Reaction Time

  • Catalyst loadings of 2–5 mol% Pd provide a balance between cost and efficiency.
  • Longer reaction times (up to 16 hours) improve yields but may increase side reactions.

Purification Techniques

  • Column chromatography using hexane/ethyl acetate mixtures is standard.
  • Recrystallization from appropriate solvents may be employed for further purity.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield (%) Notes
Suzuki-Miyaura Coupling 3-bromo-6-nitropyridine + thiophene-2-carbaldehyde boronic acid Pd(PPh3)4, TEA, DMF, 80 °C, 8 h 70–80 Most common, reliable, scalable
Direct C-H Arylation Thiophene-2-carbaldehyde + nitropyridine Pd or Rh catalyst, polar solvent, elevated temp 40–60 Avoids prefunctionalization, less common
SNAr Reaction Halogenated nitropyridine + thiophene nucleophile Strong base, polar solvent <40 Limited by nucleophilicity
Stille Coupling Organostannane derivatives Pd catalyst, organic solvent 60–75 Toxic reagents, less preferred

Research Findings and Source Diversity

  • The Royal Society of Chemistry provides detailed synthetic protocols for heteroaryl coupling involving thiophene and pyridine derivatives, confirming the efficacy of Suzuki coupling for this class of compounds.
  • Vulcanchem's product data sheet outlines the general synthesis approach focusing on cross-coupling with emphasis on solvent and temperature optimization.
  • Recent literature on nitrogen heterocycle functionalization supports the use of palladium-catalyzed cross-coupling as the most robust method for preparing nitropyridinyl-substituted thiophenes.
  • Advanced synthetic methodologies such as direct C-H activation, while promising, require further optimization for aldehyde-containing substrates.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 6 of the pyridine ring undergoes reduction to form an amine, a critical step for further functionalization.

Reagent Conditions Product Yield Source
H₂/Pd-CEthanol, 25°C, 6 h4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde85–92%
NaBH₄/Cu(OAc)₂Methanol, reflux, 3 h4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde78%

Reduction with hydrogen and palladium is highly efficient, while sodium borohydride with copper acetate offers a milder alternative. The resulting amine serves as a precursor for amidation, diazotization, or cross-coupling reactions.

Aldehyde Group Reactivity

The aldehyde at position 2 of the thiophene participates in oxidation, reduction, and condensation reactions.

Oxidation

The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions:
RCHOH2OKMnO4,ΔRCOOH\text{RCHO}\xrightarrow[\text{H}_2\text{O}]{\text{KMnO}_4,\Delta}\text{RCOOH}

Conditions : 10% KMnO₄ in aqueous H₂SO₄, 80°C, 4 h. Product : 4-(6-Nitropyridin-3-yl)thiophene-2-carboxylic acid (Yield: 68%) .

Reduction

The aldehyde reduces to a primary alcohol:
RCHONaBH4RCH2OH\text{RCHO}\xrightarrow{\text{NaBH}_4}\text{RCH}_2\text{OH}

Conditions : NaBH₄ in methanol, 0°C to RT, 1 h. Product : 4-(6-Nitropyridin-3-yl)thiophene-2-methanol (Yield: 91%).

Nucleophilic Addition

Reacts with amines to form Schiff bases:
RCHO+R NH2RCH NR +H2O\text{RCHO}+\text{R NH}_2\rightarrow \text{RCH NR }+\text{H}_2\text{O}

Conditions : Ethanol, RT, 2 h. Example : Reaction with aniline yields 4-(6-Nitropyridin-3-yl)-N-phenylthiophene-2-carbaldimine (Yield: 82%) .

Electrophilic Substitution on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution at the α-positions (C3 and C5), influenced by the electron-withdrawing aldehyde group.

Reaction Reagent Conditions Product Yield
BrominationBr₂ (1 equiv)CHCl₃, 0°C, 1 h5-Bromo-4-(6-nitropyridin-3-yl)thiophene-2-carbaldehyde73%
NitrationHNO₃/H₂SO₄0°C to RT, 3 h5-Nitro-4-(6-nitropyridin-3-yl)thiophene-2-carbaldehyde58%

Computational studies suggest the aldehyde group deactivates the β-positions, favoring α-substitution .

Mannich-Type Cyclization

The aldehyde participates in noncatalyzed Mannich reactions with primary amines and formaldehyde to form thieno[2,3-d]pyrimidine derivatives :

Conditions :

  • 4-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde (1 equiv), RNH₂ (1.2 equiv), HCHO (1.5 equiv)

  • Ethanol, 60°C, 2 h.

Product : 2,3,4,4a,5,6-Hexahydrothieno[2,3-d]pyrimidine-4a-carbonitrile derivatives (Yield: 65–78%).

Cross-Coupling Reactions

While direct cross-coupling is limited by the absence of halogens, precursor functionalization enables Suzuki-Miyaura couplings:

  • Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ yields the boronic ester.

  • Coupling : React with aryl halides under Pd catalysis to form biaryl derivatives.

Example :
RBpin+ArXPd PPh3 4R Ar\text{RBpin}+\text{ArX}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{R Ar}

Conditions : DMF, K₂CO₃, 80°C, 12 h. Yield : 60–72% .

Mechanism of Action

The mechanism of action of 4-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitropyridine moiety can participate in hydrogen bonding and π-π interactions, while the thiophene ring can enhance the compound’s lipophilicity and membrane permeability . These interactions can influence the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares 4-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde with structurally related thiophene-2-carbaldehyde derivatives, highlighting substituent effects:

Compound Name Substituents on Thiophene Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
This compound 4-Nitropyridinyl, 2-formyl Nitro, aldehyde ~263.24* Not reported
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (DPAPTA) 4-Diphenylaminophenyl, 2-formyl Triphenylamine, aldehyde 355.45 N/A
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 4-Methoxyphenyl, 2-formyl Methoxy, aldehyde ~218.27 Not reported
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde 4-Boronate ester, 2-formyl Boronate, aldehyde 238.11 N/A
5-(4,5-bis(4-(Diphenylamino)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6b) Bis(diphenylamino)phenyl, 2-formyl Multiple triphenylamines, aldehyde ~789.92 75–80

Notes:

  • The nitro group in the target compound enhances electron deficiency, making it suitable for charge-transfer applications, whereas electron-donating groups (e.g., diphenylamino in DPAPTA) improve donor-acceptor interactions in optoelectronics .
  • Bulky substituents (e.g., in compound 6b) reduce solubility but increase thermal stability .
Reactivity Trends:
  • The aldehyde group in all compounds enables condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, useful in coordination chemistry and drug design .
  • Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the aldehyde, enhancing reactivity in nucleophilic additions compared to electron-rich analogs .

Spectroscopic and Physical Properties

Key Spectroscopic Data:
Compound FT-IR (νmax, cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Target Compound ~1670 (C=O), ~1520 (NO₂) Not reported Not reported
DPAPTA N/A 7.29–8.30 (m, aromatic H) 141.1 (C-S), 183.1 (C=O)
Compound 6b 1424, 1265 (C-N, C=O) 9.86 (s, CHO), 6.90–7.35 (m) 182.7 (C=O), 148.1 (C-N)
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde ~1680 (C=O), ~1250 (C-O) 9.82 (s, CHO), 7.65 (s, thiophene H) 181.6 (C=O), 140.9 (thiophene C)

Insights :

  • The aldehyde proton in all compounds appears as a singlet near δ 9.8–10.0 ppm .
  • Nitro groups show characteristic IR stretches at ~1520 cm⁻¹, absent in electron-donating analogs .

Functional Differences :

  • Nitro-Containing Compound: Potential use in explosives or oxidizers due to nitro group instability under heat .
  • DPAPTA : Superior in bioimaging due to aggregation-induced emission (AIE) properties .
  • Boronate Ester Derivative : Critical for synthesizing π-conjugated polymers in OLEDs .

Biological Activity

4-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound combines a thiophene ring with a nitropyridine moiety, which may enhance its reactivity and biological efficacy. The molecular formula of this compound is C₁₁H₈N₂O₂S, with a molecular weight of 234.23 g/mol. This article reviews its biological activities, focusing on antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The structure of this compound is characterized by the following features:

  • Thiophene Ring : Contributes to the compound's electronic properties and enhances membrane permeability.
  • Nitropyridine Moiety : Known for its ability to participate in hydrogen bonding and π-π interactions, potentially improving binding affinity to biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing nitro groups have shown effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organisms
This compound6.25 - 12.5S. aureus, E. coli
1-(6-Nitropyridin-3-yl)piperidine12.5P. aeruginosa
4-Dimethylaminopyridine8.0B. subtilis

These findings suggest that the incorporation of nitro groups can enhance antimicrobial efficacy through improved interactions with microbial cell membranes and enzymes .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of various derivatives against human cancer cell lines, it was found that:

  • The compound effectively induced cell cycle arrest at the G2 phase.
  • It showed dose-dependent apoptosis in cancer cells, particularly in colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) models .

Table 2: Cytotoxicity Results

Cell LineIC₅₀ (µM)Mechanism of Action
HTC-11615Induction of apoptosis
HepG-220Cell cycle arrest at G2 phase
MCF-718Apoptosis via mitochondrial pathway

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and key biological targets such as enzymes involved in cancer progression. The presence of the nitro group was found to enhance binding affinity due to increased hydrogen bonding capabilities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation, where a nitro-substituted pyridine precursor undergoes regioselective formylation. For example, chlorothiophenes with electron-donating groups (e.g., morpholine) facilitate ipso-formylation under Vilsmeier conditions (POCl₃/DMF) to yield thiophene-2-carbaldehyde derivatives . Cross-coupling reactions (e.g., Suzuki-Miyaura) between 6-nitropyridin-3-yl boronic acids and halogenated thiophene-2-carbaldehydes are also viable, requiring Pd catalysts and optimized ligand systems .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Characterization involves:

  • NMR : Analyze aromatic proton environments (δ 9-10 ppm for aldehyde protons, δ 8-9 ppm for nitro-pyridine protons).
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~275) and assess purity (>98% by area normalization).
  • Elemental Analysis : Verify C, H, N, S percentages (deviation <0.3% from theoretical values).
  • X-ray Crystallography : Resolve nitro-pyridine and thiophene ring coplanarity for electronic conjugation studies .

Q. What are the common reactivity patterns of the aldehyde and nitro groups in this compound?

  • Methodological Answer :

  • Aldehyde : Participates in condensation (e.g., Knoevenagel with malononitrile) or reductive amination (e.g., with amines using NaBH₃CN). The Cannizzaro reaction is not favored due to steric hindrance from the nitro-pyridine group .
  • Nitro Group : Reduces to amine (H₂/Pd-C) for further functionalization. Nitro-to-cyano conversion via Rosenmund-von Braun reaction is possible but requires CuCN and high temperatures .

Advanced Research Questions

Q. How do electronic effects from the nitro group influence thiophene-based conjugation in optoelectronic applications?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) reveal that the nitro group induces a charge-transfer transition (λₐᵦₛ ~400 nm) between the electron-deficient pyridine and thiophene-aldehyde moieties. Transient absorption spectroscopy shows a triplet-state lifetime >1 µs, suitable for organic photovoltaics. Comparative studies with non-nitro analogs demonstrate a 0.3 eV reduction in LUMO energy, enhancing electron-accepting capacity .

Q. What strategies resolve contradictions in reported catalytic activity for cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies arise from ligand selection and nitro group coordination. For Pd-catalyzed couplings:

  • Ligand Screening : Bulky ligands (e.g., SPhos) prevent nitro-group poisoning of Pd centers.
  • Solvent Effects : DMF increases nitro-group solubility but may deactivate catalysts; toluene with 10% DMF optimizes yield .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates (e.g., Pd-thiophene π-complexes) .

Q. How can computational modeling guide the design of aggregation-induced emission (AIE) derivatives?

  • Methodological Answer : MD simulations (AMBER force field) predict twisted intramolecular charge transfer (TICT) states in aggregated forms. Substituent engineering (e.g., introducing triphenylvinyl groups) stabilizes conical intersections (CIs) between S₁ and S₀ states, enhancing AIE. Experimental validation via fluorescence quantum yield (Φₑ) in THF/water mixtures confirms Φₑ increases from 2% (THF) to 45% (90% water) .

Q. What are the challenges in crystallizing this compound for structural studies?

  • Methodological Answer : The nitro group’s polarity and aldehyde flexibility hinder crystal growth. Strategies include:

  • Co-crystallization : Use 1,2-di(4-pyridyl)ethylene as a co-former to stabilize π-π stacking.
  • Cryo-Crystallography : Slow cooling (0.1°C/min) in DMSO/EtOH (1:3) yields monoclinic crystals (space group P2₁/c).
  • TWINABS refinement corrects for twinning defects common in nitro-aromatic systems .

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